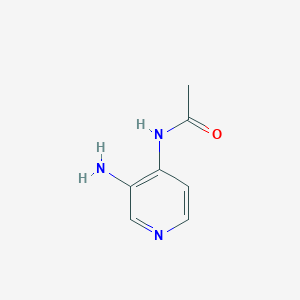

N-(3-aminopiridin-4-il)acetamida

Descripción general

Descripción

4-Acetamido-3-aminopyridine is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Acetamido-3-aminopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetamido-3-aminopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividades farmacológicas

N-(3-aminopiridin-4-il)acetamida y sus derivados se han investigado por sus actividades farmacológicas . Estos compuestos han mostrado potencial como candidatos terapéuticos en química medicinal .

Cicatrización de heridas

Investigaciones recientes han demostrado que los derivados de 3-ciano-N-piridinil acetamida, que incluyen this compound, tienen efectos positivos en el proceso de cicatrización de heridas . Se ha encontrado que disminuyen la peroxidación lipídica y aumentan los efectos antioxidantes durante el proceso de cicatrización de heridas .

Tratamiento de trastornos neurológicos

4-Aminopiridina, un derivado de this compound, se ha utilizado en el tratamiento de la demencia tipo Alzheimer y el trastorno cognitivo . Potencia la liberación de acetilcolina (ACh) bloqueando los canales de potasio en las terminales axonales .

Mejora de la cognición

Se han sintetizado nuevas bases de Schiff de 4-aminopiridina y se han evaluado por su actividad de mejora de la cognición, antiamnésica y anticolinesterasa . Estos derivados han mostrado potencial en la mejora de la memoria y el aprendizaje

Mecanismo De Acción

Target of Action

The primary target of N-(3-aminopyridin-4-yl)acetamide, also known as 4-Acetamido-3-aminopyridine or Acetamide, N-(3-amino-4-pyridinyl)-, is the Hepatocyte growth factor receptor . This receptor plays a crucial role in regulating cell growth, cell motility, morphogenesis, and tissue regeneration.

Mode of Action

N-(3-aminopyridin-4-yl)acetamide works by blocking potassium channel efflux in nerve terminals, which results in an increase in the duration of the action potential . This allows calcium channels to remain open for a longer time, leading to a greater release of acetylcholine . This increased acetylcholine release stimulates muscle at the end plate .

Biochemical Pathways

The compound affects the neurotransmission pathway by increasing the impulse conduction through demyelinated axons and the neurotransmitter release at the neuromuscular junction . It also promotes calcium influx through potential-sensitive calcium channels .

Pharmacokinetics

N-(3-aminopyridin-4-yl)acetamide is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . Maximum concentrations in blood plasma are reached after 0.6 (±0.25) hours when taken without food, or after 1.3 (±0.9) hours after a meal . The compound is primarily cleared from the plasma via metabolism by N-acetylation .

Result of Action

The result of the compound’s action is an improvement in the symptoms of Lambert–Eaton myasthenic syndrome (LEMS) , a rare auto-immune disorder of the neuromuscular junction . By increasing the neurotransmitter release at the neuromuscular junction, N-(3-aminopyridin-4-yl)acetamide reduces the main symptoms of multiple sclerosis .

Action Environment

The action, efficacy, and stability of N-(3-aminopyridin-4-yl)acetamide can be influenced by various environmental factors. For instance, the compound’s absorption rate and bioavailability can be affected by food intake . Genetic differences in N-acetyl-transferase (NAT) enzymes also impact the pharmacokinetics and systemic exposure to the compound .

Actividad Biológica

4-Acetamido-3-aminopyridine (4-AcA3APy) is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Acetamido-3-aminopyridine is characterized by the following molecular structure:

- Chemical Formula : CHNO

- Molecular Weight : 151.17 g/mol

- CAS Number : 100-00-1

The compound contains an acetamido group and an amino group on the pyridine ring, which contributes to its biological activity.

Antimicrobial Activity

Recent studies indicate that 4-AcA3APy exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness through mechanisms such as membrane disruption and interference with cellular processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that 4-AcA3APy may serve as a potential candidate for developing new antimicrobial agents .

Antitumor Activity

4-AcA3APy has also shown promise in antitumor applications. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including lung and breast cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| MCF-7 (Breast) | 20 |

These findings highlight the potential of 4-AcA3APy as a lead compound in cancer therapy .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Research indicates that 4-AcA3APy can enhance acetylcholine release and improve cognitive functions in animal models by modulating cholinergic signaling pathways.

The biological activities of 4-AcA3APy can be attributed to its ability to interact with various biological targets:

- Cholinergic Receptors : Enhances neurotransmitter release, which is crucial for cognitive function.

- DNA Damage Response : Induces apoptosis in cancer cells by activating cellular stress responses.

- Membrane Interaction : Disrupts microbial membranes, leading to cell death.

Case Studies

-

Antimicrobial Efficacy in Clinical Isolates :

A study evaluated the efficacy of 4-AcA3APy against clinical isolates of multidrug-resistant bacteria. Results showed a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential utility in treating resistant infections . -

In Vivo Antitumor Activity :

In a mouse model of lung cancer, administration of 4-AcA3APy resulted in a notable decrease in tumor size and an increase in survival rates compared to untreated controls. Histological analyses revealed reduced proliferation markers and increased apoptosis within tumors .

Propiedades

IUPAC Name |

N-(3-aminopyridin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAZXRDKBDXLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444262 | |

| Record name | 4-Acetamido-3-aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145255-15-8 | |

| Record name | N-(3-Amino-4-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145255-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamido-3-aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.